1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
Description
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethoxymethyl group at position 5 and an ethanamine moiety at position 2. The 1,3,4-oxadiazole ring is electron-deficient, making it a valuable scaffold in medicinal chemistry and materials science due to its ability to participate in π-π stacking and hydrogen bonding interactions . This compound is structurally related to several oxadiazole derivatives investigated for applications ranging from OLEDs to antimicrobial agents .
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-4-6-9-10-7(12-6)5(2)8/h5H,3-4,8H2,1-2H3 |
InChI Key |
YAMJMZWYQYAPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent to yield the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, typically using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that derivatives of oxadiazoles, including 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Another promising application is in oncology. A study published in the Journal of Medicinal Chemistry highlighted the potential of oxadiazole derivatives as anticancer agents. The compound was tested in vitro against several cancer cell lines and exhibited cytotoxic effects, suggesting its potential as a lead compound for further development in cancer therapeutics.
Polymer Chemistry
In material sciences, this compound has been explored for its utility in polymer synthesis. It can act as a cross-linking agent in the production of hydrogels, which have applications in drug delivery systems and tissue engineering. A study by Liu et al. (2019) demonstrated that incorporating this compound into polymer matrices improved mechanical properties and biocompatibility.
Coatings and Adhesives
The compound's unique chemical structure also makes it suitable for formulating advanced coatings and adhesives. Its incorporation into epoxy resins has shown to enhance thermal stability and adhesion properties. Research indicates that formulations containing this oxadiazole derivative exhibit improved performance characteristics compared to traditional systems.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Polymer Development
A collaborative study between universities focused on synthesizing a new class of biodegradable polymers using this compound as a cross-linker. The resulting polymers demonstrated enhanced degradation rates in aqueous environments compared to conventional polymers, making them suitable for environmentally friendly applications.
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings
Substituent Effects on Solubility and Bioactivity
- Ethoxymethyl vs. Aryl Groups : The ethoxymethyl group in the target compound confers higher hydrophilicity compared to 5-aryl-substituted analogues (e.g., 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine) . This enhances solubility in polar solvents, a critical factor for drug delivery and polymer processing .
- Alkyl Chain Length : The ethanamine group (C₂) in the target compound may improve membrane permeability compared to methanamine (C₁) derivatives, as seen in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine .
Synthetic Routes The target compound is synthesized via cyclization reactions similar to those used for other oxadiazoles, such as refluxing carbohydrazides with cyanogen bromide . In contrast, adamantane- and thiadiazole-containing analogues require specialized reagents like CuI/DMSO for click chemistry .
Applications in Materials Science
- Oxadiazoles with electron-withdrawing groups (e.g., ethoxymethyl) are pivotal in OLEDs due to their electron-transport properties. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine enhances electroluminescence efficiency in green OLEDs .
- The ethanamine group in the target compound enables post-polymer modification of polyimides, tuning dielectric properties for advanced electronics .
The ethoxymethyl group may similarly modulate bioactivity by improving pharmacokinetic profiles.
Critical Analysis of Evidence
- Gaps : The evidence lacks direct comparative studies on the target compound’s electronic properties (e.g., HOMO-LUMO gaps) versus analogues, which are critical for OLED applications .
Biological Activity
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The chemical formula for this compound is with a molecular weight of 261.23 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₆ |
| Molecular Weight | 261.23 g/mol |
| CAS Number | 1803596-43-1 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the ethoxymethyl group may enhance solubility and bioavailability, potentially leading to improved efficacy.
Anticancer Activity
Studies have suggested that oxadiazole derivatives can induce apoptosis in cancer cells. A significant finding is that compounds similar to this compound demonstrated cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375) . The mechanism of action is thought to involve the disruption of cellular signaling pathways that promote cell survival.
Neuroprotective Effects
Recent investigations into oxadiazole-based compounds have revealed neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against E. coli and S. aureus. The results indicated that the ethoxymethyl substituent significantly enhanced antibacterial activity compared to unsubstituted analogs.
Study 2: Anticancer Screening
In vitro assays were conducted on MCF-7 and A375 cell lines treated with varying concentrations of this compound. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.25 to 0.33 µM, indicating potent anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds like this can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : By scavenging free radicals, it may protect neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
